Synthesis of Diiron Nonacarbonyl from Iron Pentacarbonyl: A Technical Guide
Synthesis of Diiron Nonacarbonyl from Iron Pentacarbonyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiron nonacarbonyl, Fe₂(CO)₉, is a valuable reagent in organometallic chemistry and organic synthesis. It serves as a more reactive source of zerovalent iron than the more common iron pentacarbonyl (Fe(CO)₅) and is a key precursor for the synthesis of various iron-containing complexes. This technical guide provides an in-depth overview of the synthesis of diiron nonacarbonyl from iron pentacarbonyl, focusing on the widely employed photochemical method. The document includes a summary of reaction parameters, a detailed experimental protocol, and a visual representation of the synthesis workflow.
Core Synthesis Pathway: Photochemical Dimerization
The primary and most efficient route for the synthesis of diiron nonacarbonyl is the photochemical irradiation of a solution of iron pentacarbonyl.[1][2] This process induces the dimerization of iron pentacarbonyl with the loss of one carbonyl ligand, leading to the formation of diiron nonacarbonyl as a crystalline solid. The overall reaction is as follows:
2 Fe(CO)₅ + hν → Fe₂(CO)₉ + CO[1]
Acetic acid is the most commonly used solvent for this reaction, as it facilitates the precipitation of the product, which is virtually insoluble in most common solvents, thereby driving the reaction to completion and simplifying its isolation.[1][3]
Data Presentation: Photochemical Synthesis Parameters
The following table summarizes the key quantitative data associated with the photochemical synthesis of diiron nonacarbonyl from iron pentacarbonyl.
| Parameter | Value/Condition | Notes |
| Starting Material | Iron Pentacarbonyl (Fe(CO)₅) | Highly toxic and volatile liquid. |
| Solvent | Glacial Acetic Acid | Promotes product precipitation. |
| Light Source | Ultraviolet (UV) light or sunlight | Initiates the photochemical reaction.[1] |
| Reaction Temperature | Ambient temperature | The reaction is not highly temperature-dependent. |
| Product Appearance | Orange, micaceous solid/yellow-orange crystals | [1][4] |
| Yield | 70-80% | Considered a good to high yield for this synthesis.[1] |
| Solubility | Virtually insoluble in all common solvents | [1] |
| Decomposition Temperature | ~100 °C | [1] |
Experimental Protocol: Photochemical Synthesis of Diiron Nonacarbonyl
This protocol details a standard laboratory-scale synthesis of diiron nonacarbonyl.
Materials:
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Iron pentacarbonyl (Fe(CO)₅)
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Glacial acetic acid
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Diethyl ether
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Nitrogen or Argon gas (for inert atmosphere)
Equipment:
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Photochemical reactor (e.g., a quartz flask with a UV lamp) or a large glass flask for exposure to sunlight
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Magnetic stirrer and stir bar
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Schlenk line or glovebox for inert atmosphere manipulation
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Buchner funnel and filter flask
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Wash bottles
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Drying apparatus (e.g., vacuum desiccator)
Procedure:
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Reaction Setup: In a well-ventilated fume hood, equip a photochemical reactor with a magnetic stir bar. The apparatus should be thoroughly dried and purged with an inert gas (nitrogen or argon) to exclude air and moisture.
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Charging the Reactor: Under an inert atmosphere, charge the reactor with a solution of iron pentacarbonyl in glacial acetic acid. A typical concentration is a 1:10 to 1:20 ratio of iron pentacarbonyl to acetic acid by volume.
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Photolysis: While stirring the solution, irradiate it with a UV lamp or expose it to strong sunlight. The reaction progress is indicated by the formation of a golden-yellow to orange precipitate of diiron nonacarbonyl. The irradiation is typically continued for several hours to ensure complete reaction.
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Isolation of the Product: Once the reaction is complete (as indicated by the cessation of gas evolution and no further precipitation), the mixture is filtered under an inert atmosphere using a Buchner funnel.
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Washing and Purification: The collected solid is washed sequentially with glacial acetic acid (to remove any unreacted iron pentacarbonyl in solution), followed by ethanol and then diethyl ether to facilitate drying.[4]
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Drying: The purified diiron nonacarbonyl is dried under vacuum to remove residual solvents. The final product is an orange, crystalline solid.
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Storage: Diiron nonacarbonyl is air-sensitive and should be stored under an inert atmosphere in a cool, dark place.
Safety Precautions:
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Iron pentacarbonyl is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
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The reaction evolves carbon monoxide (CO), which is a toxic gas. The reaction setup should be vented to a fume hood.
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Diiron nonacarbonyl can be pyrophoric, especially when finely divided or in the presence of unreacted iron pentacarbonyl.[3] Care should be taken during handling and disposal.
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis of diiron nonacarbonyl.
Caption: Photochemical synthesis of diiron nonacarbonyl.
Caption: Step-by-step experimental workflow.
